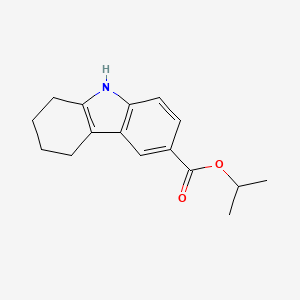
1H-Benzoimidazole, 1-(2-chlorobenzyl)-2-(thiophen-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-chlorophenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole is a heterocyclic compound that contains both benzodiazole and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chlorophenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole typically involves the cyclization of appropriate precursors. One common method involves the base-catalyzed intramolecular cyclization of 4-[(2-chlorophenyl)amino]-4-phenyl-1-(thiophen-2-yl)pent-2-yn-1-one . This reaction is carried out under mild conditions, often using a palladium-catalyzed system.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
1-[(2-chlorophenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (e.g., bromine) and catalysts such as iron(III) chloride are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
1-[(2-chlorophenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-ylmethanol: Similar structure but with a hydroxyl group.
1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one: Contains a pyrrol-3-one ring instead of a benzodiazole ring.
Uniqueness
1-[(2-chlorophenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole is unique due to its combination of benzodiazole and thiophene rings, which confer specific electronic and steric properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C18H13ClN2S |
|---|---|
Molecular Weight |
324.8 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methyl]-2-thiophen-2-ylbenzimidazole |
InChI |
InChI=1S/C18H13ClN2S/c19-14-7-2-1-6-13(14)12-21-16-9-4-3-8-15(16)20-18(21)17-10-5-11-22-17/h1-11H,12H2 |
InChI Key |
NQMGVSPQNAPBON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2C4=CC=CS4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,3-dimethylphenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B11574114.png)
![5-Benzo[1,3]dioxol-5-yl-2,7,9-trimethyl-5,6-dihydro-pyrazolo[1,5-c]quinazoline](/img/structure/B11574122.png)
![(3E)-6-chloro-3-({1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B11574132.png)
![2-{3-[(E)-2-phenylethenyl]-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B11574137.png)
![5-ethoxy-2-({2-[3-(4-methylbenzoyl)imidazolidin-1-yl]-2-oxoethyl}thio)-1H-benzimidazole](/img/structure/B11574140.png)
![2-(4-chlorophenyl)-7-(3-methoxypropyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B11574148.png)
![1-(4-Ethoxy-3-methoxyphenyl)-7-fluoro-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11574155.png)
![(5Z)-5-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-3-phenyl-2-thioxoimidazolidin-4-one](/img/structure/B11574161.png)
![1-Methyl-1-(9-oxobicyclo[3.3.1]non-2-yl)pyrrolidinium](/img/structure/B11574165.png)
![2-(2-Chlorobenzyl)-1-(3-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11574171.png)
![6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 2-methylbenzoate](/img/structure/B11574172.png)
![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-[3-methoxy-4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11574176.png)

![N-(3,4-Dimethylphenyl)-2-[3-(thiophene-2-carbonyl)-1H-indol-1-YL]acetamide](/img/structure/B11574180.png)
